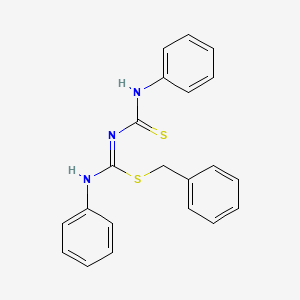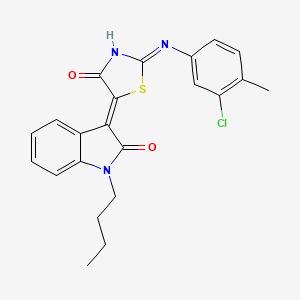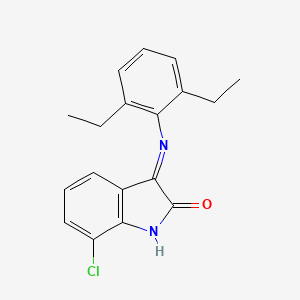![molecular formula C12H17BrN2O4S B13379791 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide](/img/structure/B13379791.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate, which is then reacted with propanamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-((2-nitrophenyl)sulfonyl)propanamide
- N-(4-methylphenyl)-2-((4-methylphenyl)sulfonyl)propanamide
- N-(4-iodophenyl)-3-((2-nitrophenyl)sulfonyl)propanamide
Uniqueness
2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)propanamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. Additionally, the bromophenyl group provides opportunities for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C12H17BrN2O4S |
|---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C12H17BrN2O4S/c1-9(12(16)14-7-8-19-2)15-20(17,18)11-5-3-10(13)4-6-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16) |
InChI Key |
CUIKYLKSZVPUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCOC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine](/img/structure/B13379713.png)
![N'-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B13379714.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B13379724.png)
![ethyl 2-[[(E)-(3-benzyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379730.png)
![N-{2-[(3-chlorobenzyl)oxy]benzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B13379738.png)

![ethyl 2-(4-chloroanilino)-5-({1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379751.png)

![1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B13379760.png)

![2-[2-({5-nitro-2-thienyl}methylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13379768.png)
![2-{4-[(Z)-{(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13379774.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13379782.png)
![N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379799.png)
